N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide hydrochloride
Description
N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide hydrochloride is a benzamide derivative featuring a 2-(methylthio)benzoyl core linked via an ethylsulfonyl group to a 4-benzylpiperazine moiety. The hydrochloride salt enhances its solubility in polar solvents, which is critical for bioavailability and pharmacological applications. These features are common in compounds targeting central nervous system (CNS) receptors, enzymes, or ion channels .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-methylsulfanylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2.ClH/c1-28-20-10-6-5-9-19(20)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)17-18-7-3-2-4-8-18;/h2-10H,11-17H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKIUKNGXOTMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound has the following chemical formula: C₁₈H₂₃N₃O₂S₂·HCl. Its structure includes a benzamide core modified with a sulfonyl group and a piperazine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Studies have shown that derivatives of benzylpiperazine can inhibit the replication of viruses such as the Zika virus. The compound demonstrated significant cytopathic effect (CPE) protection in infected cell lines at micromolar concentrations .
- Antitumor Potential : Preliminary investigations suggest that related compounds exhibit antitumor properties, effectively inhibiting cell proliferation in various cancer cell lines. This is particularly relevant for compounds containing similar structural motifs .
- Antimicrobial Effects : Some derivatives have been tested against bacterial strains, showing promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or protein expression, as evidenced by its effects on Zika virus replication .
- Cell Cycle Disruption : Antitumor activity may be mediated through the induction of cell cycle arrest and apoptosis in cancer cells, which is a common mechanism for many antitumor agents .
- Bacterial Cell Wall Disruption : Antimicrobial properties could arise from the compound's ability to disrupt bacterial cell wall synthesis or function, leading to cell lysis.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy Against Zika Virus
A study conducted on a series of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs revealed that certain derivatives significantly reduced Zika virus replication in Vero E6 cells. The most effective compound showed a dose-dependent response, indicating potential for further development as an antiviral agent .
Case Study: Antitumor Activity
In another study focusing on related compounds, several exhibited high cytotoxicity against lung cancer cell lines (HCC827 and NCI-H358). The compounds were evaluated using both 2D and 3D assays, demonstrating higher efficacy in 2D formats. This suggests that structural modifications could enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide hydrochloride exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116) and others. The mechanism often involves the inhibition of critical pathways associated with cell proliferation and survival.
Case Study:
A study evaluating the anticancer activity of substituted benzamides found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating higher potency against cancer cells .
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential, particularly against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the piperazine ring is believed to enhance the compound's ability to penetrate microbial cell membranes, facilitating its action.
Case Study:
In one study, derivatives of similar structures demonstrated significant antimicrobial effects with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various pathogens . This suggests that this compound could be an effective candidate for further development as an antimicrobial agent.
Neuropharmacological Applications
Compounds containing piperazine groups are often explored for their neuropharmacological effects. Research indicates that such compounds can act as serotonin receptor modulators, which may lead to therapeutic effects in conditions like anxiety and depression.
Case Study:
Studies have shown that related piperazine derivatives can influence neurotransmitter systems, potentially offering new avenues for treating neuropsychiatric disorders .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and amination processes. Researchers are continuously exploring structural modifications to enhance the compound's efficacy and reduce toxicity.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Sulfonation | Sulfur trioxide | Formation of sulfonyl group |
| 2 | Amination | Benzylpiperazine | Introduction of piperazine moiety |
| 3 | Benzamidation | Acetic anhydride | Formation of benzamide core |
| 4 | Hydrochloride Formation | Hydrochloric acid | Final salt formation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with benzamide derivatives and related sulfonamide/piperazine-containing analogs from the provided evidence. Key differences lie in substituent chemistry, physicochemical properties, and inferred biological activity.
Structural Comparisons
Physicochemical Properties
Pharmacological Implications
- Target Compound: The 4-benzylpiperazine sulfonyl group may enhance CNS penetration, as piperazine derivatives are known to interact with serotonin and dopamine receptors . The methylthio group could improve metabolic stability compared to oxygenated analogs (e.g., methoxy in Rip-B).
- Rip-B : Lacks sulfonyl/piperazine motifs, suggesting lower polarity and possible limitations in targeting sulfonamide-binding enzymes. The dimethoxyphenyl group may confer antioxidant or adrenergic activity.
- However, higher molecular weight may reduce bioavailability.
- Piperazine-Benzamide Hybrids (e.g., 11e) : Hydroxyphenyl and methylpiperazine groups could target GPCRs or monoamine transporters, with phenoxy linkages influencing selectivity.
- Thiazolylmethylthio Analogs : Thiazole rings and fluorinated pyridines may enhance antiviral or anticancer activity but introduce metabolic liabilities (e.g., CYP450 interactions).
Research Findings and Trends
- Piperazine vs. Triazine Motifs : Piperazine-containing compounds (Target, 11e) generally exhibit lower melting points and better solubility than triazine derivatives (e.g., 51), which are bulkier and more rigid .
- Substituent Effects : Methylthio groups (Target) may offer superior oxidative stability compared to methoxy (Rip-B) or chloro (51) groups, which are prone to demethylation or nucleophilic substitution .
- Salt Forms : The hydrochloride salt in the target compound likely enhances bioavailability compared to free bases (e.g., 11f in ), which have lower melting points and solubility .
Q & A
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
The compound’s safety profile requires adherence to strict protocols. Key hazards include acute toxicity (oral, dermal) and potential skin/eye irritation . Recommended measures:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use a respirator (e.g., NIOSH-certified N95) if aerosolization is possible.
- Ventilation: Perform reactions in a fume hood with ≥6 air changes/hour.
- Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
- Storage: Keep in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Basic: What synthetic routes and purification methods are effective for this compound?
Answer:
The compound is synthesized via a multi-step protocol:
Coupling Reaction: React 2-(methylthio)benzoic acid with 2-aminoethylsulfonyl derivatives using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF, with triethylamine (EtN) as a base (yield: 48–60%) .
Sulfonylation: Introduce the 4-benzylpiperazine moiety via sulfonyl chloride intermediates under anhydrous conditions.
Purification: Use silica gel column chromatography (eluent: 5–10% methanol in dichloromethane) followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .
Basic: How is structural characterization validated for this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy: H and C NMR confirm substitution patterns. For example, the methylthio group (-SMe) appears at δ 2.4 ppm (singlet), while the benzylpiperazine protons resonate at δ 3.2–3.8 ppm (multiplet) .
- Mass Spectrometry (MS): High-resolution ESI-MS shows [M+H] at m/z 488.6 (calculated: 488.2), confirming molecular weight .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 58.3%, H: 6.2%, N: 9.6%) .
Advanced: How can researchers resolve contradictions in reported pharmacological activities?
Answer:
Discrepancies in biological data (e.g., IC values) may arise from assay conditions or impurities. Mitigation strategies:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and buffer systems (e.g., pH 7.4 PBS).
- Impurity Profiling: Quantify byproducts (e.g., des-methylthio analogs) via HPLC-UV (C18 column, 220 nm detection) .
- Control Experiments: Compare with structurally validated analogs (e.g., trifluoromethyl derivatives) to isolate structure-activity relationships .
Advanced: What strategies improve the compound’s aqueous solubility and stability?
Answer:
The compound’s low solubility (<0.1 mg/mL in water) and hydrolytic sensitivity require optimization:
- Salt Forms: Test alternative counterions (e.g., mesylate, citrate) to enhance solubility .
- Co-Solvents: Use PEG-400 or cyclodextrins (e.g., sulfobutyl ether-β-CD) in formulation buffers .
- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH). Protect from light and moisture via lyophilization .
Advanced: How to design experiments elucidating the compound’s mechanism of action?
Answer:
For target identification and validation:
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) at 10 µM .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein thermal stability shifts in lysates treated with 1–50 µM compound .
- RNA-Seq Analysis: Compare gene expression profiles (e.g., apoptosis pathways) in treated vs. untreated cells (dose: 5× IC, 24h exposure) .
Advanced: How to optimize reaction yields while minimizing byproducts?
Answer:
Key parameters for scalable synthesis:
- Temperature Control: Maintain sulfonylation at 0–5°C to suppress di-sulfonylated byproducts .
- Catalyst Screening: Test coupling agents (e.g., EDC/HOBt vs. HBTU) for efficiency. HBTU typically reduces racemization in amide bonds .
- Workup Optimization: Quench reactions with ice-cold sodium bicarbonate (NaHCO) to precipitate unreacted reagents .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
Use in silico tools for ADME profiling:
- logP Prediction: SwissADME estimates a logP of 3.8, indicating moderate lipophilicity .
- CYP450 Inhibition: Simcyp® models predict CYP3A4 inhibition (Ki: 8.2 µM), suggesting potential drug-drug interactions .
- Plasma Protein Binding: QSAR models (e.g., ADMET Predictor™) estimate 89% binding, necessitating dose adjustments in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
